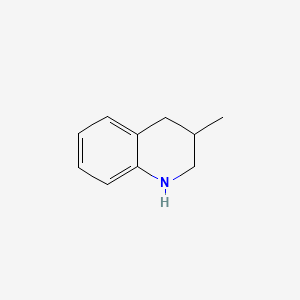

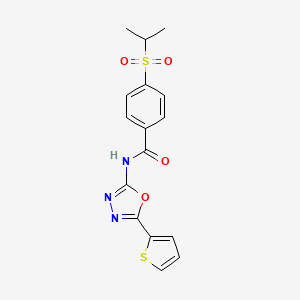

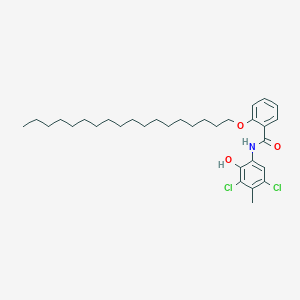

![molecular formula C17H16N4O4S3 B2921656 7-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396768-76-5](/img/structure/B2921656.png)

7-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N4O4S3 and its molecular weight is 436.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

- Research on the chemistry of 1,4-diazaphenothiazines, related to thiazine derivatives, demonstrates the reactivity of such compounds with various reagents, potentially useful in synthetic chemistry for creating novel molecules with specific functionalities (Carter & Chesseman, 1977).

Heterocyclic Compound Synthesis

- Studies on the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions highlight the potential of thiazine and related heterocycles in generating compounds with biological activity, such as histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

Medicinal Chemistry Applications

- The development of novel heterocycles based on thiazine structures for antimicrobial and antitumor activities indicates the potential of thiazine derivatives in drug discovery and development (Hafez, Alsalamah, & El-Gazzar, 2017).

Catalysis and Synthetic Methodology

- Research on the use of benzothiadiazine derivatives as catalysts in organic synthesis, such as in the one-pot synthesis of pyran, pyranopyrazole, and phthalazine derivatives, demonstrates the versatility of thiazine compounds in facilitating a range of chemical transformations (Khazaei et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This results in an increase in the concentration of acetylcholine in the synaptic cleft, which enhances the transmission of nerve impulses . The compound exhibits uncompetitive and selective inhibition against AChE .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses . The compound also has the ability to inhibit Aβ 1-42 aggregation, which is implicated in the pathogenesis of Alzheimer’s disease .

Result of Action

The compound’s action results in enhanced cholinergic transmission due to increased acetylcholine concentration in the synaptic cleft . Additionally, it has been shown to have neuroprotective effects and can impede loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . It also has the ability to inhibit Aβ 1-42 aggregation, which may have implications for the treatment of Alzheimer’s disease .

properties

IUPAC Name |

7-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S3/c1-9-6-18-17-21(15(9)23)7-10(8-26-17)14(22)20-16-19-12-4-3-11(28(2,24)25)5-13(12)27-16/h3-6,10H,7-8H2,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPFGOFQAQOPEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

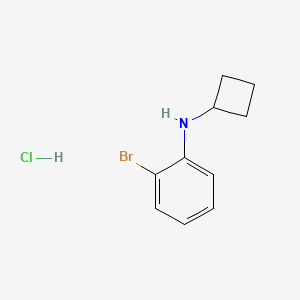

![N-(3-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2921574.png)

![9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)

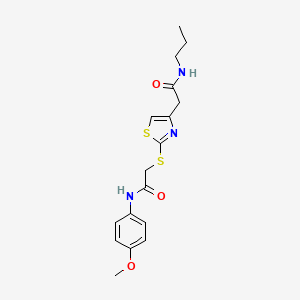

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2921589.png)

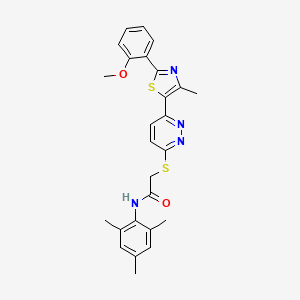

![5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2921593.png)